3-Chloropyridazine-4-carbonitrile
Overview
Description
3-Chloropyridazine-4-carbonitrile is a chemical compound with the molecular formula C5H2ClN3 and a molecular weight of 139.54 g/mol It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and a cyano group at the fourth position of the pyridazine ring
Scientific Research Applications
3-Chloropyridazine-4-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
Safety and Hazards
3-Chloropyridazine-4-carbonitrile is associated with several hazards. It is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .
Preparation Methods
The synthesis of 3-Chloropyridazine-4-carbonitrile typically involves the reaction of sodium 1,2-dihydroxyethane-1,2-disulfonate with ethyl cyanoacetate-derived hydrazide, followed by treatment with phosphoryl chloride . This method is commonly used in laboratory settings to produce the compound in high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Chloropyridazine-4-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles, such as potassium thiocyanate, to form isothiocyanate derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions.
Substitution Reactions: Common reagents for substitution reactions include aromatic amines, which can yield pyrimido[4,5-c]pyridazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aromatic amines can produce complex heterocyclic compounds with potential biological activities.
Comparison with Similar Compounds
3-Chloropyridazine-4-carbonitrile can be compared with other similar compounds, such as:
- 3-Chloro-5,6-dimethylpyridazine-4-carbonitrile
- 3-Chloro-5-methoxy-4-pyridazinecarbonitrile
- 3-Chloro-4-cyano-6-(4-fluorophenyl)pyridazine
- 3-Chloro-6-phenyl-4-pyridazinecarbonitrile
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and potential applications. The unique combination of a chlorine atom and a cyano group in this compound makes it particularly valuable for synthesizing diverse pyridazine derivatives.
Properties
IUPAC Name |
3-chloropyridazine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-4(3-7)1-2-8-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQMHKPMJLFJPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494820 | |
Record name | 3-Chloropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445-56-3 | |
Record name | 3-Chloropyridazine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloropyridazine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridazine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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